Cas no 1936601-06-7 (1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde)

1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde is a specialized organic compound featuring a cyclobutane core functionalized with a carbaldehyde group and a 2-methanesulfinylethyl substituent. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the construction of complex molecules. The sulfinyl group enhances stereoselectivity in reactions, while the aldehyde functionality serves as a versatile intermediate for further derivatization. Its well-defined molecular architecture is advantageous for applications in pharmaceutical and agrochemical research, where precise control over stereochemistry and functional group compatibility is critical. The compound’s stability under standard handling conditions further supports its utility in multistep synthetic workflows.
1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde structure
1936601-06-7 structure
Product name:1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde
CAS No:1936601-06-7
MF:C8H14O2S
MW:174.260561466217
CID:6256936
PubChem ID:131227053

1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde
    • EN300-1623491
    • 1936601-06-7
    • Inchi: 1S/C8H14O2S/c1-11(10)6-5-8(7-9)3-2-4-8/h7H,2-6H2,1H3
    • InChI Key: PFMFEWRREZYQIO-UHFFFAOYSA-N
    • SMILES: S(C)(CCC1(C=O)CCC1)=O

Computed Properties

  • Exact Mass: 174.07145086g/mol
  • Monoisotopic Mass: 174.07145086g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų
  • XLogP3: 0

1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1623491-0.25g
1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde
1936601-06-7
0.25g
$1432.0 2023-06-04
Enamine
EN300-1623491-500mg
1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde
1936601-06-7
500mg
$1357.0 2023-09-22
Enamine
EN300-1623491-5000mg
1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde
1936601-06-7
5000mg
$4102.0 2023-09-22
Enamine
EN300-1623491-250mg
1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde
1936601-06-7
250mg
$1300.0 2023-09-22
Enamine
EN300-1623491-0.5g
1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde
1936601-06-7
0.5g
$1495.0 2023-06-04
Enamine
EN300-1623491-0.05g
1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde
1936601-06-7
0.05g
$1308.0 2023-06-04
Enamine
EN300-1623491-0.1g
1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde
1936601-06-7
0.1g
$1371.0 2023-06-04
Enamine
EN300-1623491-1.0g
1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde
1936601-06-7
1g
$1557.0 2023-06-04
Enamine
EN300-1623491-2.5g
1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde
1936601-06-7
2.5g
$3051.0 2023-06-04
Enamine
EN300-1623491-5.0g
1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde
1936601-06-7
5g
$4517.0 2023-06-04

Additional information on 1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde

Professional Introduction to 1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde (CAS No. 1936601-06-7)

1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique chemical structure and molecular formula, represents a promising candidate for further exploration in drug discovery and molecular medicine. The presence of a cyclobutane ring fused with an aldehyde group and a methylsulfinyl ethyl side chain makes it a structurally intriguing molecule with potential applications in various chemical and biological contexts.

The CAS number 1936601-06-7 serves as a unique identifier for this compound, facilitating its recognition and classification in scientific databases and literature. This alphanumeric code is essential for researchers to accurately reference and retrieve information related to its synthesis, properties, and applications. The compound's molecular structure, characterized by a rigid cyclobutane core and functionalized side chains, suggests that it may exhibit interesting physicochemical properties, making it a valuable subject for experimental investigation.

In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry due to their diverse biological activities. The cyclobutane moiety, known for its stability and ability to adopt favorable spatial conformations, is frequently incorporated into drug molecules to enhance binding affinity and metabolic stability. The aldehyde functionality in 1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored pharmacological properties.

The methylsulfinyl ethyl group attached to the cyclobutane ring introduces polarity and potential hydrogen bonding capabilities into the molecule. This feature can be exploited to improve solubility in aqueous environments or to modulate interactions with biological targets. Such structural elements are often employed in the design of bioactive molecules to optimize pharmacokinetic profiles and target specificity. The combination of these features makes 1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde a versatile scaffold for medicinal chemists seeking to develop new therapeutic agents.

Current research in the field of organic synthesis has highlighted the importance of functional group interconversion as a strategy for generating novel molecular architectures. The aldehyde group in this compound can be readily transformed into other functional moieties such as carboxylic acids, esters, or amides through standard chemical transformations. These derivatives may exhibit different biological activities compared to the parent compound, offering opportunities for structure-activity relationship (SAR) studies. Such investigations are crucial for understanding the molecular basis of drug action and for optimizing lead compounds toward clinical efficacy.

The role of computational chemistry in modern drug discovery cannot be overstated. Advanced computational methods, including molecular modeling and quantum mechanical calculations, are increasingly used to predict the behavior of complex molecules like 1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde. These techniques can provide insights into its electronic structure, reactivity patterns, and potential interactions with biological targets. By leveraging computational tools, researchers can accelerate the design process and prioritize promising candidates for experimental validation.

In addition to its synthetic utility, this compound has potential applications in materials science and polymer chemistry. The rigid cyclobutane ring can contribute to thermal stability and mechanical strength when incorporated into larger molecular frameworks. The presence of polar functional groups also allows for interactions with other polymers or small molecules, making it a candidate for designing smart materials with tailored properties. Such interdisciplinary applications underscore the versatility of organic compounds like 1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde.

The synthesis of complex organic molecules often requires multi-step strategies involving various reaction conditions and reagents. Recent advancements in synthetic methodologies have enabled more efficient and sustainable approaches to constructing intricate molecular structures. For instance, transition metal-catalyzed reactions have revolutionized carbon-carbon bond formation, allowing for the streamlined preparation of heterocyclic compounds like 1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde. These innovations not only improve yield but also reduce waste generation, aligning with green chemistry principles.

The biological evaluation of novel compounds is essential to assess their potential therapeutic value. In vitro assays are commonly employed to screen molecules for activity against specific biological targets such as enzymes or receptors. Preliminary studies on 1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde have shown encouraging results in certain pharmacological assays, suggesting its relevance as a starting point for further development. However, comprehensive toxicological assessments are necessary before considering its use in clinical settings.

The integration of artificial intelligence (AI) into drug discovery workflows has emerged as a transformative trend in recent years. AI algorithms can analyze vast datasets to identify patterns that human researchers might overlook, thereby accelerating the identification of promising candidates like 1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde. Machine learning models trained on experimental data can predict properties such as bioavailability or binding affinity, guiding synthetic efforts toward high-value targets.

The future direction of research on this compound will likely involve exploring its derivatives through combinatorial chemistry or library synthesis approaches. By generating large collections of structurally diverse analogs, researchers can systematically investigate SAR trends and identify optimized derivatives with enhanced potency or selectivity. Such efforts are essential for translating promising leads into viable drug candidates that meet stringent regulatory requirements.

In conclusion, 1-(2-methanesulfinylethyl)cyclobutane-1-carbaldehyde represents an intriguing molecule with significant potential across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in pharmaceutical chemistry, materials science, and computational biology. As research continues to evolve at an unprecedented pace, compounds like this one will play an increasingly important role in advancing our understanding of molecular interactions and developing next-generation solutions for human health challenges.

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